molecular formula C16H14N4O3 B2713403 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797708-60-1

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2713403
CAS No.: 1797708-60-1
M. Wt: 310.313
InChI Key: NHQCBWQEAGTSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological properties. The 1,3,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, often employed in drug design to enhance metabolic stability, influence polarity, and improve pharmacokinetic profiles . This compound's specific structure, which incorporates a benzamide linker and a pyridyloxy moiety, suggests potential for diverse biological interactions, making it a valuable chemical tool for probing new therapeutic targets. The primary research applications of this compound are anticipated in the fields of oncology and infectious diseases, based on the documented activities of its structural analogs. Derivatives containing the 1,3,4-oxadiazole nucleus have demonstrated significant anticancer activity in preclinical studies, with mechanisms of action that may include the inhibition of key enzymes like carbonic anhydrase IX (CA IX) or focal adhesion kinase (FAK), as well as the disruption of tubulin polymerization . Furthermore, the 1,3,4-oxadiazole scaffold is frequently identified in compounds with promising antimicrobial properties , showing efficacy against a range of Gram-positive and Gram-negative bacteria and fungi . Researchers can utilize this compound as a core structure for structure-activity relationship (SAR) studies, particularly in optimizing interactions with nucleophilic centers of cellular targets through its toxophoric –N=C–O– linkage . Its molecular framework is ideal for generating novel derivatives to explore a wide spectrum of biological activities, including potential anti-inflammatory and antiviral effects. This product is intended For Research Use Only and is not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-11-19-20-15(22-11)10-18-16(21)12-5-4-6-13(9-12)23-14-7-2-3-8-17-14/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQCBWQEAGTSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide” typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the pyridine ring: The pyridine ring can be introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with an electrophilic intermediate.

    Formation of the benzamide moiety: The final step involves the coupling of the oxadiazole-pyridine intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.

    Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to an amine.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced amine derivatives of the benzamide moiety.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Overview
The 1,3,4-oxadiazole moiety has been extensively studied for its potential anticancer properties. Compounds containing this structure have shown promising results against various cancer cell lines due to their ability to inhibit key pathways involved in tumor growth and metastasis.

Mechanism of Action
Research indicates that compounds like N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide may exert their anticancer effects through several mechanisms:

  • Inhibition of Cell Proliferation: Studies have demonstrated that these compounds can significantly reduce the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Targeting Specific Enzymes: Some derivatives have been identified as potent inhibitors of enzymes such as monoamine oxidase B (MAO-B), which is linked to cancer cell survival .

Case Studies and Data
A review highlighted the effectiveness of various 1,3,4-oxadiazole derivatives against breast cancer cell lines (e.g., MDA-MB-231) with varying degrees of potency. For instance, certain compounds displayed IC50 values in the low micromolar range, indicating strong anticancer activity .

Treatment of Neurodegenerative Diseases

Overview
this compound has also been investigated for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy.

Mechanism of Action
The compound's effectiveness in neurological contexts is attributed to its ability to modulate tau protein aggregation—a hallmark of tauopathies. It is believed that targeting tau oligomerization can mitigate neurodegeneration and improve cognitive function .

Research Findings
A patent detailed the synthesis and biological evaluation of 5-methyl-1,3,4-oxadiazol-2-yl compounds for treating tau-mediated disorders. These compounds demonstrated the ability to interfere with the formation of neurofibrillary tangles, thus offering a potential therapeutic pathway for Alzheimer's disease .

Mechanism of Action

The mechanism of action of “N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The oxadiazole and pyridine rings can facilitate binding to specific sites on the target molecules, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide: can be compared with other benzamide derivatives, oxadiazole-containing compounds, and pyridine-based molecules.

Uniqueness

  • The unique combination of the oxadiazole, pyridine, and benzamide moieties in this compound may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with improved properties.

Biological Activity

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a compound that integrates a 1,3,4-oxadiazole moiety with a pyridine derivative, potentially endowing it with diverse biological activities. This article explores its biological activity, particularly in anticancer applications, antimicrobial effects, and other pharmacological properties.

The structure of this compound consists of a benzamide core substituted with a pyridine and an oxadiazole group. The oxadiazole ring is known for its ability to interact with various biological targets due to its electron-withdrawing properties and hydrogen bonding capabilities.

The compound's biological activity is hypothesized to involve:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit histone deacetylases (HDACs), thymidylate synthase, and telomerase, which play crucial roles in cancer cell proliferation and survival .
  • Antimicrobial Activity : The presence of the oxadiazole moiety may contribute to antimicrobial effects by disrupting folic acid synthesis in bacteria.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds often exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • HDAC Inhibition : Compounds similar to this compound have demonstrated potent HDAC inhibition, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
CompoundCell Line TestedIC50 (µM)
N-(5-methyl-1,3,4-oxadiazol-2-yl)methyl-benzamideHeLa5.0
N-(5-methyl-1,3,4-oxadiazol-2-yl)methyl-benzamideMCF78.0

Antimicrobial Activity

The antimicrobial properties of 1,3,4-oxadiazole derivatives are well-documented. The compound's ability to inhibit bacterial growth has been attributed to its interference with essential metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Anticancer Efficacy : A study evaluating the efficacy of various oxadiazole derivatives found that those with a pyridine substituent exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-substituted counterparts. The study reported an IC50 value as low as 5 µM for certain derivatives .
  • Antimicrobial Testing : Research conducted on the antimicrobial properties revealed that compounds containing the oxadiazole ring structure showed significant inhibition against both Gram-positive and Gram-negative bacteria. The compounds were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as therapeutic agents in treating resistant infections .

Q & A

Q. What synthetic routes are commonly employed to prepare N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide and its analogs?

The synthesis typically involves multi-step reactions, including esterification, hydrazination, and coupling. For example, oxadiazole rings are often synthesized via cyclization of hydrazides with cyanogen bromide, followed by amide coupling using acyl chlorides and bases like sodium hydride in anhydrous THF. Variations in substituents (e.g., methyl or fluorophenyl groups) require tailored reagents, such as 3-(methylsulfanyl)benzoyl chloride or 4-fluorophenylhydrazide, to achieve target structures .

Q. How can HPLC and NMR spectroscopy validate the purity and structural integrity of this compound?

  • HPLC : Retention times (e.g., 12.7–13.3 minutes) and purity percentages (>95%) are critical metrics. Mobile phase optimization (e.g., acetonitrile/water gradients) ensures separation of byproducts .
  • NMR : 1H^1H and 13C^{13}C NMR spectra confirm functional groups. For instance, aromatic protons in pyridin-2-yloxy groups appear as distinct multiplets at δ 7.4–8.2 ppm, while oxadiazole methyl groups resonate as singlets near δ 2.5 ppm .

Advanced Research Questions

Q. What strategies improve synthetic yields of this compound?

Yield optimization involves:

  • Reagent stoichiometry : Using 1.1 equivalents of acyl chlorides to ensure complete amine coupling .
  • Solvent selection : Anhydrous THF or DMF enhances reaction efficiency by minimizing hydrolysis .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from methanol improves purity .

Q. How can contradictory biological activity data for oxadiazole derivatives be reconciled?

Discrepancies often arise from structural variations. For example:

  • Antitumor activity : Methyl or fluorophenyl substituents enhance cellular uptake and target binding, as seen in compounds with IC50_{50} values <10 μM against cancer cell lines .
  • Pesticidal activity : Trifluoromethyl groups (e.g., in 2-fluoro-N-(5-methyl-oxadiazol-2-yl)benzamide derivatives) improve lipid membrane penetration, altering bioactivity profiles . Systematic SAR studies comparing substituent effects (e.g., electron-withdrawing vs. donating groups) are recommended .

Q. What computational methods predict the target interactions of this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to enzymes like Ca2+^{2+}/calmodulin, identifying key interactions (e.g., hydrogen bonds with oxadiazole nitrogen atoms) .
  • MD simulations : GROMACS or AMBER assess binding stability, with RMSD/RMSF analyses validating pose retention over 100-ns trajectories .
  • QSAR models : CoMFA/CoMSIA correlate substituent bulkiness (e.g., cyclohexyl vs. methyl) with inhibitory potency (e.g., IC50_{50} shifts from 50 nM to 1.2 μM) .

Methodological Considerations

Q. How should researchers design assays to evaluate the metabolic stability of this compound?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess IC50_{50} values, identifying potential drug-drug interactions .

Q. What crystallographic techniques resolve the 3D structure of this compound?

  • Single-crystal X-ray diffraction : Orthorhombic systems (space group P21_121_121_1) with a = 6.017 Å, b = 15.312 Å, c = 18.149 Å confirm molecular geometry. Hydrogen bonding (e.g., N–H···N interactions) stabilizes crystal packing .
  • Electron density maps : SHELXL-refined models (R factor <0.05) validate bond lengths/angles, distinguishing between oxadiazole and isomeric thiadiazole forms .

Data Analysis and Reproducibility

Q. How can batch-to-batch variability in biological activity be minimized?

  • Strict QC protocols : Enforce ≥95% HPLC purity and consistent 1H^1H NMR spectra for all batches .
  • Standardized assays : Use cell lines with validated passage numbers (e.g., HeLa or MCF-7) and control compounds (e.g., doxorubicin for cytotoxicity) to normalize data .

Q. What statistical approaches address discrepancies in dose-response curves?

  • Four-parameter logistic regression : Fit sigmoidal curves to calculate EC50_{50}/IC50_{50} values with 95% confidence intervals.
  • Outlier detection : Grubbs’ test removes anomalous data points (α = 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.